molecular formula C17H32O2S3 B1251439 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid CAS No. 461642-78-4

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid

Cat. No.: B1251439
CAS No.: 461642-78-4
M. Wt: 364.6 g/mol
InChI Key: DZFGVGDQHQHOKZ-UHFFFAOYSA-N
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Description

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is a specialized compound primarily used as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization. This compound is known for its ability to mediate polymerization processes, allowing for precise control over molecular weight and polymer architecture. It is particularly effective in the polymerization of styrene, acrylate, and acrylamide monomers .

Biochemical Analysis

Biochemical Properties

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is known for its role in biochemical reactions, particularly in the context of polymer chemistry. It interacts with various enzymes and proteins, facilitating the controlled polymerization process. The compound’s thiocarbonylthio group is reactive towards radicals, allowing it to mediate the polymerization process by forming a stable intermediate. This interaction is crucial for the synthesis of well-defined polymers with desired molecular weights and architectures .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in cellular behavior, including alterations in cell proliferation and differentiation. These effects are particularly relevant in the context of biomedical applications, where controlled polymerization can be used to create materials for drug delivery and tissue engineering .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiocarbonylthio group of the compound can form covalent bonds with radical species, stabilizing them and preventing unwanted side reactions. This mechanism is essential for the controlled polymerization process, as it ensures the formation of polymers with precise structures. Additionally, the compound can inhibit or activate certain enzymes, further influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively mediate controlled polymerization without causing significant adverse effects. At higher doses, toxic effects may be observed, including disruptions in cellular function and metabolic processes. These threshold effects highlight the importance of optimizing dosage levels to achieve desired outcomes while minimizing potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s thiocarbonylthio group plays a crucial role in these interactions, facilitating the transfer of radicals and influencing metabolic flux. These interactions can lead to changes in metabolite levels, affecting overall cellular metabolism. Understanding these pathways is essential for optimizing the use of the compound in biochemical applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to easily cross cell membranes, facilitating its distribution within various cellular compartments. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid typically involves the condensation reaction of dodecyl mercaptan with carbon disulfide, followed by the reaction with 2-bromo-2-methylpropanoic acid. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid is widely used in scientific research, particularly in the field of polymer chemistry. Its applications include:

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4-((dodecylthio)carbonothioyl)thio)pentanoic acid
  • 2-Cyano-2-propyl dodecyl trithiocarbonate
  • 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid

Uniqueness

Compared to similar compounds, 2-(((Dodecylthio)carbonothioyl)thio)-2-methylpropanoic acid offers unique advantages in terms of its stability and efficiency as a RAFT agent. Its long dodecyl chain provides enhanced solubility in various solvents, making it versatile for different polymerization systems. Additionally, its ability to produce polymers with narrow molecular weight distributions and specific architectures sets it apart from other RAFT agents .

Properties

IUPAC Name

2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O2S3/c1-4-5-6-7-8-9-10-11-12-13-14-21-16(20)22-17(2,3)15(18)19/h4-14H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFGVGDQHQHOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50467083
Record name DDMAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

461642-78-4
Record name S-1-Dodecyl-S′-(α,α′-dimethyl-α′′-acetic acid) trithiocarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=461642-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DDMAT
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50467083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Dodecylthiocarbonothioylthio)-2-methylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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